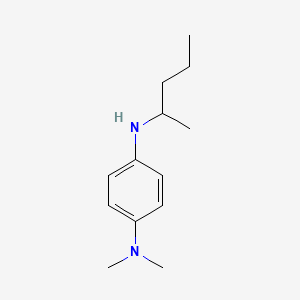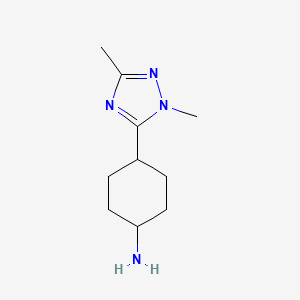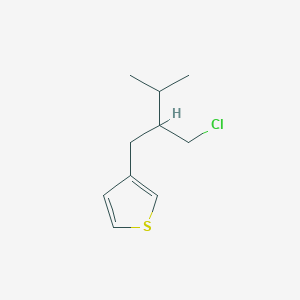
2-((2-Ethoxyethoxy)methyl)-3-methylbutane-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-Ethoxyethoxy)methyl)-3-methylbutane-1-sulfonyl chloride is an organic compound with a complex structure It is used in various chemical reactions and industrial applications due to its unique properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Ethoxyethoxy)methyl)-3-methylbutane-1-sulfonyl chloride typically involves multiple steps. One common method includes the reaction of 2-ethoxyethanol with a suitable chlorinating agent to form 2-ethoxyethoxymethyl chloride. This intermediate is then reacted with 3-methylbutane-1-sulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of non-nucleophilic bases such as N,N-diisopropylethylamine (DIPEA) in solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques ensures high yield and purity of the final product. Safety measures are crucial due to the potential hazards associated with chlorinating agents and sulfonyl chlorides.
化学反应分析
Types of Reactions
2-((2-Ethoxyethoxy)methyl)-3-methylbutane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reacting with an amine can yield a sulfonamide derivative, while reaction with an alcohol can produce a sulfonate ester.
科学研究应用
2-((2-Ethoxyethoxy)methyl)-3-methylbutane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a protecting group for alcohols and amines in organic synthesis.
Biology: It can be used in the modification of biomolecules for various studies.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-((2-Ethoxyethoxy)methyl)-3-methylbutane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. This reactivity is utilized in various synthetic applications to modify or protect functional groups in complex molecules .
相似化合物的比较
Similar Compounds
2-Methoxyethoxymethyl chloride: Similar in structure but with a methoxy group instead of an ethoxy group.
2-Ethoxyethyl acetate: Another compound with an ethoxy group but different functional groups and applications.
2-Methoxyethanol: A simpler compound with similar reactivity but different uses.
Uniqueness
2-((2-Ethoxyethoxy)methyl)-3-methylbutane-1-sulfonyl chloride is unique due to its specific combination of functional groups, which provides distinct reactivity and applications compared to its analogs. Its ability to act as a protecting group and its reactivity towards nucleophiles make it valuable in synthetic chemistry.
属性
分子式 |
C10H21ClO4S |
|---|---|
分子量 |
272.79 g/mol |
IUPAC 名称 |
2-(2-ethoxyethoxymethyl)-3-methylbutane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H21ClO4S/c1-4-14-5-6-15-7-10(9(2)3)8-16(11,12)13/h9-10H,4-8H2,1-3H3 |
InChI 键 |
ASDDWKJATSUVTE-UHFFFAOYSA-N |
规范 SMILES |
CCOCCOCC(CS(=O)(=O)Cl)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(1S)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-amine](/img/structure/B13642751.png)







![3-Methyl-1-{2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperidine](/img/structure/B13642796.png)

![(2S,4R)-4-[(2-bromophenyl)methyl]-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13642802.png)
![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentan-1-amine](/img/structure/B13642807.png)
